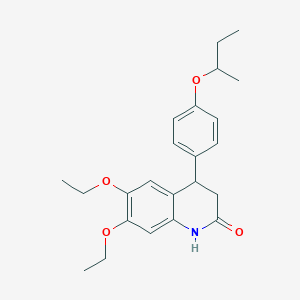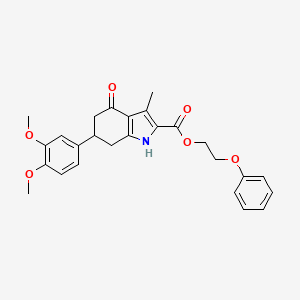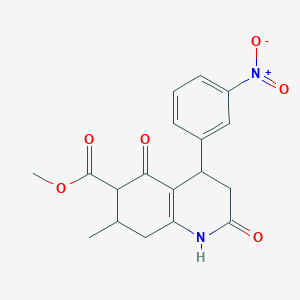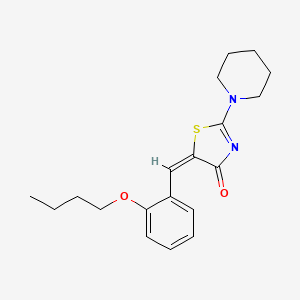![molecular formula C13H13F3INO4 B4647934 ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4647934.png)
ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate
Vue d'ensemble
Description
Ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate, also known as EHT-1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has been extensively studied for its potential in cancer treatment and has shown promising results in preclinical studies.
Mécanisme D'action
Ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate works by inhibiting the Rho family of GTPases, which are key regulators of cell motility and actin cytoskeleton dynamics. These proteins are known to be overexpressed in many types of cancer and are associated with tumor progression and metastasis. By inhibiting these proteins, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate disrupts the cytoskeleton and reduces cancer cell migration and invasion.
Biochemical and Physiological Effects:
ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been shown to have several biochemical and physiological effects, including the inhibition of Rho GTPases, disruption of the cytoskeleton, and reduction of cancer cell migration and invasion. Additionally, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been shown to induce apoptosis in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is its specificity for the Rho family of GTPases, which makes it a valuable tool for studying the role of these proteins in cancer progression. However, one limitation of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is its low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate, including:
1. Further preclinical studies to evaluate the efficacy of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate in different types of cancer.
2. Development of more soluble analogs of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate to improve its utility in experimental settings.
3. Investigation of the potential of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate in combination with other cancer therapies, such as chemotherapy or immunotherapy.
4. Study of the effects of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate on non-cancerous cells, to better understand its potential side effects.
5. Investigation of the role of Rho GTPases in other diseases, such as cardiovascular disease or neurological disorders, and the potential of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate in these contexts.
In conclusion, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is a promising small molecule inhibitor that has shown potential in cancer treatment through its inhibition of the Rho family of GTPases. Further research is needed to fully understand its potential and limitations, as well as to explore its utility in other disease contexts.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been extensively studied for its potential in cancer treatment, particularly in the treatment of metastatic breast cancer. Studies have shown that ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate inhibits the Rho family of GTPases, which are known to play a key role in cancer cell migration and invasion. By inhibiting these proteins, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been shown to reduce cancer cell migration and invasion, leading to a decrease in metastasis.
Propriétés
IUPAC Name |
ethyl 2-hydroxy-4-(4-iodoanilino)-4-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3INO4/c1-2-22-11(20)12(21,13(14,15)16)7-10(19)18-9-5-3-8(17)4-6-9/h3-6,21H,2,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFFBBLCMIBTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)NC1=CC=C(C=C1)I)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-butoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4647882.png)
![ethyl 4-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4647890.png)

![1-[4-(2-isopropoxyphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4647902.png)
![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4647903.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4647909.png)

![4-methyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647912.png)


![methyl 4-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4647945.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4647946.png)